

Corrosive nature and reactivity of Nitrosylsulfuric acid with water.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nitrosylsulfuric acid*

Cat. No.: *B179271*

[Get Quote](#)

An In-depth Technical Guide to the Corrosive Nature and Reactivity of **Nitrosylsulfuric Acid** with Water

Introduction

Nitrosylsulfuric acid (HSO_4NO), a crystalline solid in its pure form, is a powerful oxidizing agent and a key intermediate in various industrial chemical processes, including the production of caprolactam and dyes.^[1] It is often handled as a solution in sulfuric acid.^[2] This technical guide provides a comprehensive overview of the corrosive nature of **nitrosylsulfuric acid** and its vigorous reactivity with water. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who handle this hazardous compound.

Corrosive Nature of Nitrosylsulfuric Acid

Nitrosylsulfuric acid is classified as a corrosive substance, posing a significant risk to many materials. Its corrosive action is attributed to its strong acidic nature and its decomposition products in the presence of moisture, which include sulfuric acid and nitric acid.^[2]

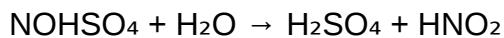
General Corrosivity

Nitrosylsulfuric acid is highly corrosive to most metals. Contact with metals can lead to the evolution of flammable hydrogen gas.^[3] The presence of moisture significantly accelerates corrosion due to the formation of highly corrosive acids.

Qualitative Corrosion Data

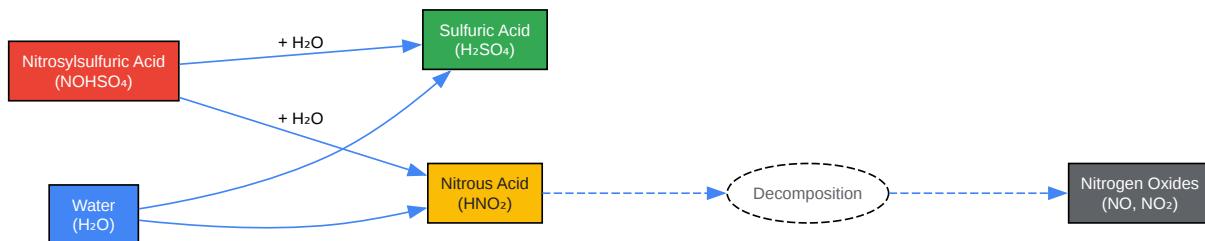
Specific quantitative corrosion rate data for **nitrosylsulfuric acid** is not widely available in published literature. However, its corrosive behavior can be inferred from the known resistance of materials to its constituent and decomposition products: sulfuric acid and nitric acid. The following table summarizes the general resistance of common engineering materials to these acids. It is crucial to note that the actual corrosion in the presence of **nitrosylsulfuric acid** can be more aggressive due to synergistic effects.

Material	Resistance to Sulfuric Acid	Resistance to Nitric Acid	Inferred Resistance to Nitrosylsulfuric Acid
Carbon Steel	Poor, except in concentrated (>90%) acid at low velocities[4]	Poor	Poor, especially in the presence of water
Stainless Steel (e.g., 304, 316)	Good resistance to dilute and very concentrated acid, but poor at intermediate concentrations[5]	Excellent due to passivation[6]	Moderate to Good, but susceptible to pitting and intergranular corrosion, especially at elevated temperatures[7][8]
Aluminum and its Alloys	Generally poor, susceptible to pitting[3][9]	Good resistance to concentrated acid	Poor, especially if moisture is present[10]
Nickel Alloys (e.g., Hastelloy, Monel)	Good to excellent, depending on the alloy and acid concentration[11][12]	Good resistance	Good to Excellent, representing a suitable material for handling[13]


Note: This table provides general guidance. Material compatibility must be confirmed through specific testing under actual process conditions.

Reactivity of Nitrosylsulfuric Acid with Water

Nitrosylsulfuric acid reacts vigorously and exothermically with water. This reaction is hazardous due to the release of toxic and corrosive gases.


Hydrolysis Reaction Pathway

The primary reaction of **nitrosylsulfuric acid** with water is hydrolysis, which proceeds rapidly. The overall reaction can be represented as:

The nitrous acid (HNO_2) formed is unstable and decomposes, particularly in acidic conditions, to produce nitric oxide (NO) and nitrogen dioxide (NO_2), which is a toxic gas.^[2]

The following diagram illustrates the hydrolysis pathway of **nitrosylsulfuric acid**.

[Click to download full resolution via product page](#)

Caption: Hydrolysis pathway of **nitrosylsulfuric acid**.

Reaction Products and Stoichiometry

The reaction of **nitrosylsulfuric acid** with water yields sulfuric acid and nitrous acid. The nitrous acid subsequently decomposes. The overall process can be summarized in the following table.

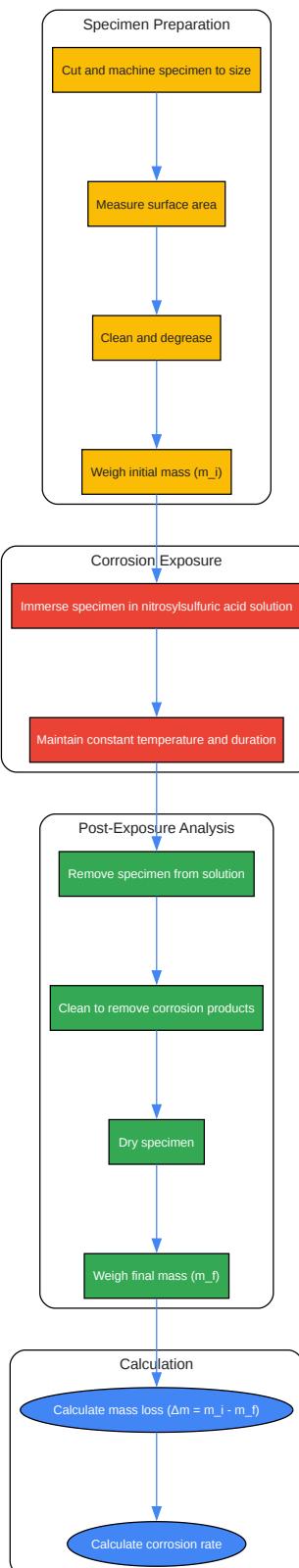
Reactants	Initial Products	Final Products (after decomposition)	Observations
Nitrosylsulfuric Acid (NOHSO ₄)	Sulfuric Acid (H ₂ SO ₄)	Sulfuric Acid (H ₂ SO ₄)	Vigorous, exothermic reaction
Water (H ₂ O)	Nitrous Acid (HNO ₂)	Nitrogen Oxides (NO, NO ₂)	Release of toxic, brown fumes (NO ₂)
Nitric Acid (HNO ₃)			

Kinetic and Thermodynamic Aspects

Detailed kinetic and thermodynamic data for the hydrolysis of **nitrosylsulfuric acid** are sparse in publicly available literature. However, one study investigated the kinetics of hydrolysis in sulfuric acid concentrations ranging from 60-76 wt% and at temperatures between 20-130°C. [14] The reaction is known to be rapid and highly exothermic. The lack of comprehensive public data underscores the need for careful experimental evaluation for specific process conditions.

Parameter	Value	Remarks
Reaction Rate	Very rapid	The reaction is described as vigorous.
Enthalpy of Hydrolysis (ΔH)	Highly Exothermic	Significant heat is generated, which can increase the concentration of toxic fumes.
Activation Energy (E _a)	Data not readily available	Expected to be low due to the high reactivity.
Arrhenius Parameters	Data not readily available	Would require experimental determination.

Experimental Protocols for Corrosion Testing


Due to the hazardous nature of **nitrosylsulfuric acid**, all experimental work must be conducted with stringent safety protocols in place.

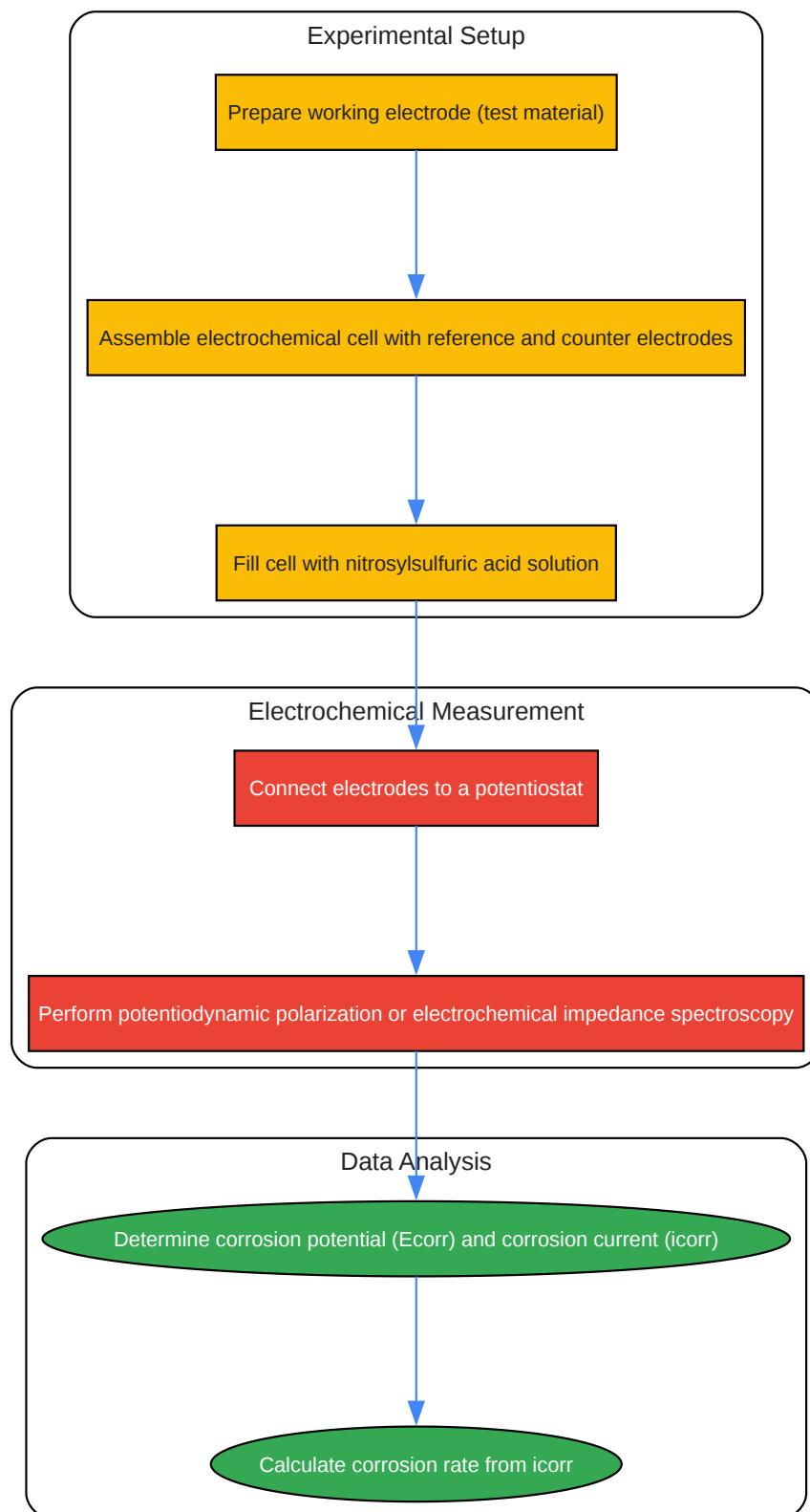
Safety Precautions for Handling Nitrosylsulfuric Acid

- Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work should be performed in a well-ventilated fume hood.
- Handling: Avoid contact with moisture. Use dry glassware and equipment.
- Spill Response: Have appropriate spill containment and neutralization materials readily available. Neutralize spills with a suitable base, such as sodium bicarbonate, with caution due to the potential for vigorous reaction.

Weight Loss Immersion Corrosion Testing (Adapted from ASTM G31)

This protocol outlines a standard method for determining the corrosion rate of a material in **nitrosylsulfuric acid**.

[Click to download full resolution via product page](#)


Caption: Workflow for weight loss corrosion testing.

Methodology:

- Specimen Preparation:
 - Prepare test specimens of the material of interest with a known surface area.
 - Clean the specimens thoroughly to remove any surface contaminants.
 - Accurately weigh the specimens to the nearest 0.1 mg.
- Test Environment:
 - Prepare the **nitrosylsulfuric acid** solution of the desired concentration in a suitable reaction vessel within a fume hood.
 - Immerse the prepared specimens in the test solution. Ensure the specimens are fully submerged and not in contact with each other.
 - Maintain the test solution at a constant temperature for a predetermined duration.
- Post-Test Evaluation:
 - At the end of the test period, carefully remove the specimens from the corrosive solution.
 - Clean the specimens according to standard procedures (e.g., as described in ASTM G1) to remove corrosion products without removing a significant amount of the base metal.
 - Dry and re-weigh the specimens.
- Corrosion Rate Calculation:
 - Calculate the mass loss.
 - The corrosion rate (CR) in millimeters per year can be calculated using the following formula: $CR = (K \times W) / (A \times T \times D)$ Where: K = a constant (8.76×10^4 for mm/year) W = mass loss in grams A = surface area in cm^2 T = exposure time in hours D = density of the material in g/cm^3

Electrochemical Corrosion Testing

Electrochemical methods can provide more rapid corrosion rate data and insights into the corrosion mechanism.

[Click to download full resolution via product page](#)

Caption: Workflow for electrochemical corrosion testing.

Methodology:

- Electrode Preparation:
 - The test material serves as the working electrode. It should have a well-defined surface area exposed to the electrolyte.
 - A reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum) are also required.
- Electrochemical Cell Setup:
 - Assemble the three-electrode cell in a fume hood.
 - Fill the cell with the **nitrosylsulfuric acid** test solution.
- Measurement:
 - Connect the electrodes to a potentiostat.
 - Conduct potentiodynamic polarization tests to measure the corrosion current density (i_{corr}).
 - Alternatively, electrochemical impedance spectroscopy (EIS) can be used to study the corrosion mechanism and resistance of protective films.
- Data Analysis:
 - From the potentiodynamic polarization curve, determine the corrosion potential (E_{corr}) and corrosion current density (i_{corr}) using Tafel extrapolation.
 - Calculate the corrosion rate from the corrosion current density using Faraday's law.

Conclusion

Nitrosylsulfuric acid is a highly corrosive and water-reactive substance. Its handling requires strict safety measures and the use of resistant materials, such as certain nickel alloys. The reaction with water is vigorous and produces toxic nitrogen oxide gases. While specific

quantitative data on corrosion rates and reaction kinetics are not extensively available in the public domain, the information and experimental protocols provided in this guide offer a foundation for safe handling and further investigation of this industrially important chemical. It is imperative that any material selection for service with **nitrosylsulfuric acid** be validated through rigorous testing that simulates the intended operating conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. bssa.org.uk [bssa.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. imrtest.com [imrtest.com]
- 7. parrinst.com [parrinst.com]
- 8. Arrhenius plot - Wikipedia [en.wikipedia.org]
- 9. CN101776652A - Analysis method of content of nitrosyl sulfuric acid, sulfuric acid and sulfur trioxide in nitrosyl sulfuric acid solution produced from oxynitride - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
- 11. Corrosion tables — Alleima [alleima.com]
- 12. intertekinform.com [intertekinform.com]
- 13. The Hendrix Group, Inc. > Archive > Technical FAQ > Corrosion > Accelerated Corrosion Testing [hghouston.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Corrosive nature and reactivity of Nitrosylsulfuric acid with water.]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b179271#corrosive-nature-and-reactivity-of-nitrosylsulfuric-acid-with-water>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com